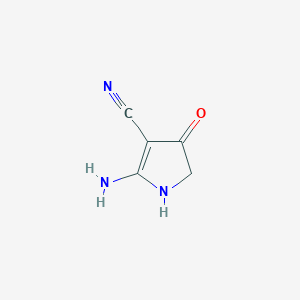![molecular formula C7H12ClNO2 B7817842 Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B7817842.png)
Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S)-2-azabicyclo[310]hexane-1-carboxylate hydrochloride is a synthetic organic compound known for its complex bicyclic structure It features a rigid azabicyclohexane framework, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the cyclization of an appropriate precursor. One common route includes the cyclization of N-protected amino alcohol derivatives under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthetic methods. Advanced techniques like continuous flow synthesis may be used to achieve high yields and purity. The process often includes purification steps like recrystallization or chromatography to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can undergo oxidation reactions, which often involve the use of reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like halides, thiols, or amines replace certain substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogenation catalysts (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, thiols, amines
Major Products Formed: The reactions result in various products depending on the conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is studied for its potential as a building block in the synthesis of complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.
Medicine: In medicinal chemistry, the compound is explored for its potential pharmacological properties. Its rigid bicyclic structure may provide specific binding interactions with biological targets, making it a candidate for drug development.
Industry: Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The rigid bicyclic structure allows for specific spatial orientation, which can enhance binding affinity to certain molecular targets.
Comparison with Similar Compounds
Methyl (1S)-2-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Methyl (1S)-2-azabicyclo[3.1.0]heptane-1-carboxylate hydrochloride
Uniqueness: Compared to its analogs, Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride stands out due to its specific stereochemistry and substituent positions, which contribute to its unique reactivity and potential applications. Its specific rigid structure may offer distinct advantages in binding specificity and stability in various chemical and biological environments.
Properties
IUPAC Name |
methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-4-5(7)2-3-8-7;/h5,8H,2-4H2,1H3;1H/t5?,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQRYMWXVTYRO-CRSWKAPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC1CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
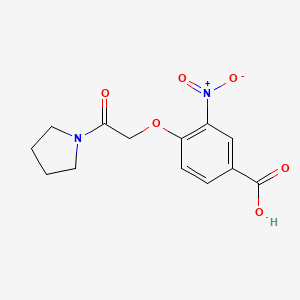
![4-{[2-(4-Ethoxyphenyl)acetamido]methyl}benzoic acid](/img/structure/B7817771.png)


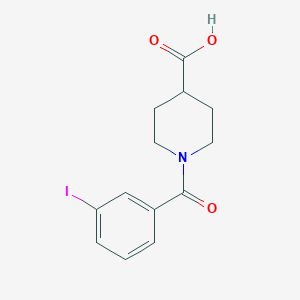

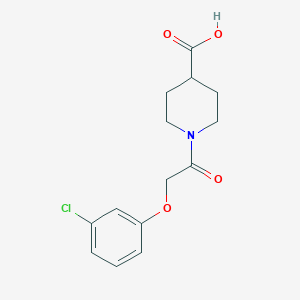
![2-{[4-(Methoxycarbonyl)benzyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B7817816.png)
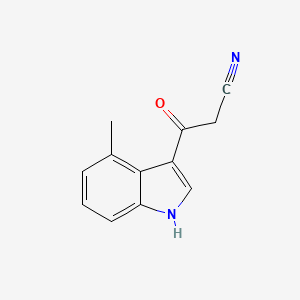
![(1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B7817833.png)
![ethyl (1R,3S,4S)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate;chloride](/img/structure/B7817837.png)

![2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7817874.png)
